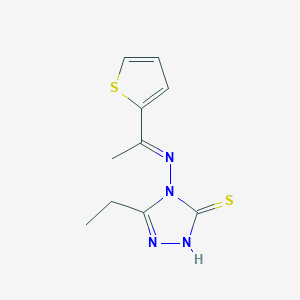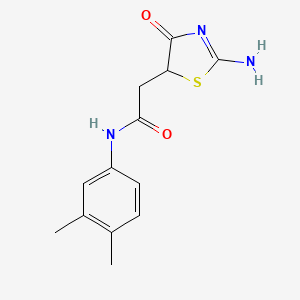![molecular formula C17H25FN4O2 B4018984 1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane](/img/structure/B4018984.png)
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane
Overview
Description
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane is a complex organic compound that belongs to the class of azepanes
Preparation Methods
The synthesis of 1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluoro-5-nitroaniline with 4-methylpiperazine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition: The piperazine ring can participate in nucleophilic addition reactions.
Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane involves its interaction with specific molecular targets and pathways. The compound’s fluorine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules . The piperazine ring enhances its solubility and bioavailability, making it effective in various applications .
Comparison with Similar Compounds
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane can be compared with other similar compounds, such as:
- (3RS)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
- (3RS)-3-Methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the azepane ring in this compound distinguishes it from these related compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-19-8-10-21(11-9-19)16-13-15(14(18)12-17(16)22(23)24)20-6-4-2-3-5-7-20/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLKKWMHZCRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
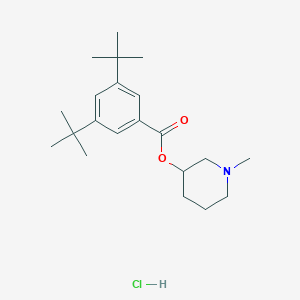
![4-[1-[(3-Methylquinoxalin-2-yl)methyl]piperidin-3-yl]morpholine](/img/structure/B4018914.png)
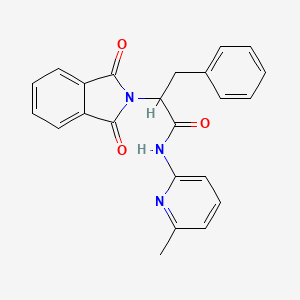
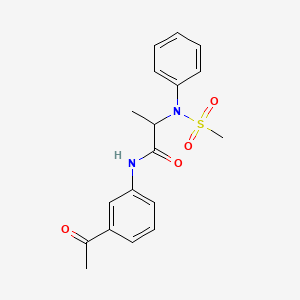
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)
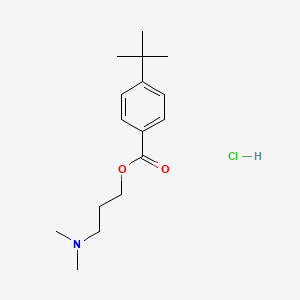
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4018942.png)
![N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide](/img/structure/B4018975.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE](/img/structure/B4018982.png)
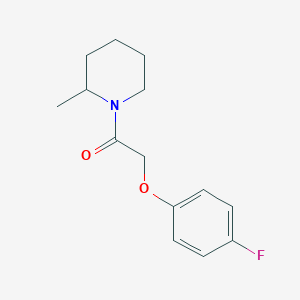
![7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4018999.png)
